Cholesta-1,4,6-trien-3-one

Description

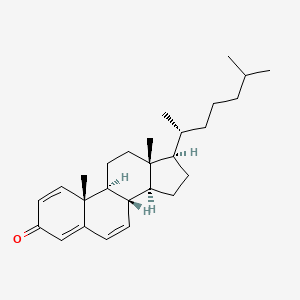

Structure

3D Structure

Properties

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H40O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,13,15,17-19,22-25H,6-8,11-12,14,16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJCHQWGAFQPFT-GYKMGIIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C=CC4=CC(=O)C=CC34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=CC4=CC(=O)C=C[C@]34C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H40O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60956135 | |

| Record name | Cholesta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3464-60-6 | |

| Record name | Cholesta-1,4,6-trien-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3464-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholesta-1,4,6-trien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003464606 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cholesta-1,4,6-trien-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60956135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cholesta-1,4,6-trien-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.380 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cholesta 1,4,6 Trien 3 One

Total Synthesis Approaches to Cholesta-1,4,6-trien-3-one

Total synthesis involves the creation of a complex molecule from simpler, often non-steroidal, starting materials. While powerful, these routes are typically long and complex for steroids like this compound, for which efficient semisynthetic pathways exist.

The de novo synthesis of the cholestane (B1235564) skeleton is a formidable challenge in organic chemistry that requires the assembly of the tetracyclic core and the installation of the characteristic side chain. libretexts.orglibretexts.org The general pathway to steroids begins with simple precursors and proceeds through key intermediates like squalene (B77637) and lanosterol. libretexts.org Highly proliferating cells, for instance, synthesize fatty acids de novo using enzymes like acetyl-CoA carboxylase (ACC) and fatty-acid synthase (FASN), a process that shares foundational building blocks with steroid synthesis. nih.gov

Methodological advancements in constructing the steroid nucleus often focus on creating the dissonant D-ring cyclopentanone (B42830) or employing biomimetic cyclization reactions. libretexts.org For example, the cyclization of acyclic polyenes can be initiated to form the fused ring system. libretexts.org However, due to the complexity and the number of steps involved—often exceeding 30 distinct enzyme-catalyzed reactions in nature—the de novo chemical synthesis of a specific compound like this compound is not the preferred industrial route. libretexts.orgresearchgate.net Instead, these approaches are more valuable for creating novel steroid analogues not accessible from natural sources. The focus remains on developing concise and efficient routes that can be adapted to various steroid targets. nih.gov

Achieving the correct stereochemistry at multiple chiral centers is a central challenge in steroid synthesis. researchgate.net The cholestane skeleton contains numerous stereocenters, and their precise arrangement is critical for the molecule's properties. In de novo synthesis, stereocontrol is often achieved through substrate-controlled reactions, where the existing chirality of the molecule directs the stereochemical outcome of subsequent transformations. libretexts.org

For example, stereoselective introduction of angular methyl groups can be accomplished via reactions on stereochemically defined intermediates. libretexts.org Asymmetric catalysis and the use of chiral auxiliaries are other powerful strategies employed in modern organic synthesis to control chirality. rsc.org These methods allow for the enantioselective or diastereoselective formation of key bonds and stereocenters, ensuring the final product has the desired three-dimensional structure. researchgate.netrsc.org While these principles are fundamental to steroid synthesis, their application to the total synthesis of this compound is largely academic, given the prevalence of semisynthesis.

Semisynthesis from Cholesterol and Precursor Steroids to this compound

Semisynthesis, which utilizes abundant natural products as starting materials, is the most practical and widely used approach for producing this compound. Cholesterol and its derivatives serve as ideal precursors.

A primary method for synthesizing this compound is the oxidative dehydrogenation of cholesterol or related intermediates. nih.govgoogle.com The reagent 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a highly effective and widely used oxidant for this transformation. rsc.orgresearchgate.net The reaction involves the introduction of double bonds at the C1-C2 and C6-C7 positions of the steroid nucleus, along with the oxidation of the 3β-hydroxyl group to a 3-keto group, to form the conjugated trienone system. nih.govprepchem.comoup.com

The reaction is typically performed by refluxing the steroidal precursor with a stoichiometric amount of DDQ in a non-polar solvent like dioxane or toluene. prepchem.comoup.com The process converts cholesterol directly into this compound. nih.govprepchem.com Similarly, cholesta-4,6-dien-3-one (B116434) can be dehydrogenated with DDQ to yield the target compound. google.com

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Cholesterol | DDQ | Dioxane | Reflux, 22 hrs | ~59% (calculated from reported masses) | prepchem.com |

| Cholesta-4,6-dien-3β-ol | DDQ | Dioxane | Reflux, 2 hrs (after initial room temp. reaction) | 65% | oup.comoup.com |

| Cholesterol | DDQ | Not Specified | Not Specified | Not Specified | nih.gov |

| 25-Hydroxycholesterol | DDQ | Dioxane | Reflux, 16 hrs | ~56% (for the hydroxylated trienone) | google.com |

Chemoselectivity, the preferential reaction of a reagent with one functional group over others, is crucial in steroid chemistry due to the presence of multiple reactive sites. nih.govresearchgate.net The reduction of the conjugated ketone system in this compound provides an excellent example of chemoselective transformations. Depending on the hydride reagent and reaction conditions used, different products can be obtained with high selectivity. nih.gov

For instance, reduction with sodium borohydride (B1222165) (NaBH₄) typically results in 1,4-addition, reducing the C4-C5 double bond and the 3-keto group to yield 4,6-cholestadien-3β-ol. nih.gov In contrast, sterically hindered reducing agents like L-Selectride can achieve a selective 1,2-reduction of the carbonyl group, favoring the formation of the 3α-alcohol while leaving the conjugated double bond system intact. nih.gov Other reagents like Super-hydride can selectively reduce the C1-C2 double bond. nih.gov This highlights how the choice of reagent allows for precise control over the transformation of a polyfunctional molecule. acgpubs.org

| Reagent | Equivalents | Major Product | Reference |

|---|---|---|---|

| Sodium borohydride (NaBH₄) | 4 | 4,6-Cholestadien-3β-ol | nih.gov |

| L-Selectride | 12 | 4,6-Cholestadien-3α-ol | nih.gov |

| Super-hydride | 12 | 4,6-Cholestadien-3-one | nih.gov |

| 9-Borabicyclo[3.3.1]nonane (9-BBN) | 14 | 1,4,6-Cholestatrien-3α-ol | nih.gov |

| Lithium aluminium hydride (LiAlH₄) | 6 | 4,6-Cholestadien-3β-ol | nih.gov |

| Borane dimethyl sulfide (B99878) complex (BH₃·S(CH₃)₂) | 11 | Cholestane | nih.gov |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign, economically viable, and safer for human health. researchgate.netresearchgate.net In steroid synthesis, this involves developing alternatives to hazardous reagents, using catalytic methods, and minimizing waste. brynmawr.edumdpi.com

The traditional synthesis of this compound often uses stoichiometric amounts of the toxic oxidant DDQ and solvents like dioxane, which have significant environmental and health concerns. prepchem.comresearchgate.net Green chemistry approaches seek to improve this process. One major area of development is the use of catalytic quantities of DDQ in conjunction with a co-oxidant, such as molecular oxygen (O₂), which reduces the amount of toxic quinone needed. rsc.orgresearchgate.netnih.gov This organocatalytic approach makes the process more sustainable. nih.gov Furthermore, replacing hazardous solvents with greener alternatives and developing biocatalytic methods are active areas of research in steroid manufacturing. researchgate.netmdpi.com While biocatalysis using engineered microorganisms is emerging as a powerful and sustainable platform for producing various steroid intermediates, its specific application to generate this compound is still an area for future development. mdpi.com

Challenges and Future Directions in this compound Synthesis

Despite the established methods for synthesizing this compound, several challenges remain, and new research directions are emerging to address these issues.

The chemoselectivity of reactions involving multifunctional steroids is another hurdle. For instance, reduction reactions on this compound using various hydride reagents show that the outcome is highly dependent on the specific reagent and conditions used, leading to a variety of products. nih.gov This indicates that achieving a specific desired transformation can be challenging.

Future directions in the synthesis of this compound are increasingly pointing towards biocatalysis. The use of enzymes like cholest-4-en-3-one Δ1-dehydrogenase from Sterolibacterium denitrificans offers a promising alternative to traditional chemical oxidants. nih.govnih.gov This enzyme specifically catalyzes the 1,2-dehydrogenation of 3-ketosteroids. mdpi.com Researchers have successfully immobilized this enzyme, which not only allows for its easy separation and reuse but also enhances its operational stability. mdpi.comresearchgate.net This approach could lead to more efficient, environmentally friendly, and cost-effective production methods. The versatility of such enzymes, which can act on a wide range of steroid substrates, opens up possibilities for developing novel synthetic pathways. researchgate.netresearchgate.net Further research into enzyme engineering and process optimization could overcome the current limitations and pave the way for the industrial application of biocatalytic methods in steroid synthesis.

Biosynthetic Pathways and Enzymatic Conversions of Cholesta 1,4,6 Trien 3 One

Identification of Natural Sources and Biological Origin of Cholesta-1,4,6-trien-3-one

This compound is a derivative of cholesterol and has been identified in various biological contexts. cymitquimica.com It is recognized as a metabolite in certain microbial and marine organisms. For instance, it has been isolated from octocorals of the genus Dendronephthya. mdpi.com In the context of microbial metabolism, it is a known intermediate in the degradation of cholesterol by certain bacteria. nih.govresearchgate.net

Enzymology of this compound Biosynthesis and Metabolism

The formation and breakdown of this compound are governed by specific enzymatic reactions. These processes are crucial for understanding its role in cellular metabolism.

Characterization of Key Enzymes Involved in its Formation or Degradation

Several enzymes are implicated in the metabolic pathways involving this compound. A key enzyme in its formation is cholesterol oxidase , which catalyzes the oxidation of cholesterol to cholest-4-en-3-one. mdpi.com This intermediate can then be further dehydrogenated.

In the denitrifying bacterium Sterolibacterium denitrificans, an enzyme named cholest-4-en-3-one-Δ1-dehydrogenase is involved in the anoxic metabolism of cholesterol. nih.govresearchgate.net This enzyme facilitates the conversion of cholest-4-en-3-one to cholesta-1,4-dien-3-one (B1207908). nih.govresearchgate.net While not directly producing the trienone, this enzymatic step is part of the pathway that can lead to its formation.

The degradation of this compound can involve reductases. For example, reduction of the compound can yield products like 4,6-cholestadien-3β-ol. nih.gov

Cofactor Requirements and Reaction Mechanisms of Biosynthetic Enzymes

The enzyme cholest-4-en-3-one-Δ1-dehydrogenase from Sterolibacterium denitrificans is a flavoprotein, containing approximately one molecule of FAD (flavin adenine (B156593) dinucleotide) per subunit. researchgate.net FAD acts as a crucial cofactor, accepting electrons during the dehydrogenation reaction. The enzyme can utilize various artificial electron acceptors, such as dichlorophenol indophenol (B113434) and methylene (B1212753) blue, to facilitate the oxidation of its substrate under anoxic conditions. nih.govresearchgate.net

Metabolic Precursors and Downstream Products in this compound Pathways (e.g., Vitamin D precursors)

This compound is situated within a network of steroidal metabolic pathways, serving as both a product of certain precursors and a starting point for various downstream molecules.

Metabolic Precursors:

The primary precursor for the biosynthesis of this compound is cholesterol . cymitquimica.comprepchem.com The conversion is often initiated by the oxidation of cholesterol. For example, cholesterol can be oxidized using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield this compound. prepchem.comarkat-usa.org Another precursor is cholesta-4,6-dien-3β-ol , which can be oxidized to form this compound. oup.comoup.com

Downstream Products:

This compound can be converted into several other steroids, some of which are precursors to vitamin D. Through a deconjugation process followed by reduction, it can be transformed into 3β-hydroxy-cholesta-1,5,7-triene , a precursor for vitamin D3 synthesis. arkat-usa.orgresearchgate.net This conversion highlights its potential role in the synthesis of vital compounds. Other downstream products include cholesta-4,7-dien-3-one (B99512) and 5α-cholest-7-en-3-one .

| Precursor/Product | Relationship to this compound |

| Cholesterol | Precursor |

| Cholesta-4,6-dien-3β-ol | Precursor |

| 3β-Hydroxy-cholesta-1,5,7-triene | Downstream Product (Vitamin D3 precursor) |

| Cholesta-4,7-dien-3-one | Downstream Product |

| 5α-Cholest-7-en-3-one | Downstream Product |

Regulation of this compound Biosynthesis in Specific Organisms (e.g., Microorganisms)

In microorganisms, the biosynthesis of steroidal compounds, including intermediates like this compound, is a regulated process. In the context of cholesterol metabolism by gut microbiota, the formation of related compounds such as cholest-4-en-3-one is a key step. mdpi.com The enzymes involved in these pathways are often subject to regulatory controls that respond to the availability of the substrate (cholesterol) and the metabolic needs of the organism. For instance, in Sterolibacterium denitrificans, the expression of enzymes for anoxic cholesterol metabolism is induced by the presence of cholesterol and the absence of oxygen. nih.govresearchgate.net

Biotechnological Approaches for this compound Production

The production of this compound can be achieved through both chemical synthesis and biotechnological methods.

Chemical Synthesis:

A common laboratory synthesis involves the dehydrogenation of cholesterol or its derivatives. The use of reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) in a solvent such as dioxane is a well-established method for converting cholesterol into this compound. prepchem.com Another approach involves the oxidation of cholesta-4,6-dien-3β-ol. oup.comoup.com

Biotechnological Production:

Microbial transformation offers a promising "green" alternative for producing steroid synthons. Mycolicibacterium species are known to catabolize natural sterols like cholesterol. nih.gov The initial steps of this catabolism involve the oxidation of cholesterol to cholest-4-en-3-one by cholesterol oxidase or 3β-hydroxysteroid dehydrogenase/isomerase. nih.gov While not directly producing the trienone, these pathways could potentially be engineered. By modifying the metabolic pathways of these microorganisms, for example, by deleting genes responsible for further degradation of intermediates, it may be possible to accumulate specific steroid compounds like this compound. This approach is being explored for the industrial production of various steroid precursors.

Advanced Spectroscopic and Chromatographic Methods in Cholesta 1,4,6 Trien 3 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the complete structural assignment of Cholesta-1,4,6-trien-3-one. While one-dimensional ¹H and ¹³C NMR provide initial information, two-dimensional (2D) techniques are essential for irrefutable proof of its complex structure. researchgate.netntu.edu.tw

A suite of 2D-NMR experiments is employed to piece together the molecular puzzle of this compound.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (J-couplings) through-bond, typically over two or three bonds. It is instrumental in identifying spin systems within the molecule, such as tracing the connectivity of protons along the steroid's aliphatic backbone and within the distinct olefinic regions of the A and B rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. columbia.edu It allows for the unambiguous assignment of each carbon atom that bears a proton. The spectrum displays ¹H chemical shifts on one axis and ¹³C chemical shifts on the other, with cross-peaks indicating direct C-H bonds. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups. columbia.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, revealing through-space correlations. This is vital for determining the stereochemistry of the molecule. For example, NOESY correlations can confirm the relative stereochemistry of the methyl groups at C-18 and C-19 and the stereochemistry at the various ring junctions, ensuring the correct all-trans configuration expected in the cholesta- scaffold. ntu.edu.twsemanticscholar.org

| Proton(s) | Expected Key HMBC Correlations to Carbons | Structural Information Gained |

|---|---|---|

| H-1 | C-2, C-3, C-5, C-10 | Confirms A-ring structure and linkage to C-10 |

| H-4 | C-2, C-3, C-5, C-6, C-10 | Confirms A-ring dienone system |

| H-6 | C-4, C-5, C-7, C-8, C-10 | Confirms B-ring triene system |

| H₃-19 | C-1, C-5, C-9, C-10 | Positions the C-19 methyl group on C-10 |

| H₃-18 | C-12, C-13, C-14, C-17 | Positions the C-18 methyl group on C-13 |

Isotopic labeling involves the incorporation of stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), into the molecule. While specific published studies on isotopically labeled this compound are not prominent, the application of this technique is well-established in steroid research.

The primary purposes of isotopic labeling in NMR studies would include:

Mechanistic Studies: Tracing the metabolic or synthetic pathways leading to the formation of this compound. By feeding an organism or a chemical reaction a labeled precursor, the position of the labels in the final product can be determined by NMR, elucidating the reaction mechanism.

Simplifying Complex Spectra: Selective deuteration can simplify complex ¹H NMR spectra by replacing specific protons with deuterium, which is NMR-inactive under typical ¹H NMR conditions. This helps in assigning the remaining proton signals.

Quantitative NMR (qNMR): Using a known amount of a ¹³C-labeled internal standard that is structurally similar to this compound would allow for precise quantification of the analyte in complex mixtures without the need for an identical standard of the analyte itself. google.com

Mass Spectrometry (MS) for Characterization and Quantification

Mass spectrometry is a cornerstone technique for the analysis of this compound, providing vital information on its molecular weight, elemental formula, structure, and quantity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, often to within a few parts per million (ppm). amazonaws.com This accuracy is sufficient to determine a unique elemental composition for a given mass. For this compound, HRMS is used to confirm its molecular formula, C₂₇H₄₀O. nih.gov This technique is critical for distinguishing the compound from other molecules that might have the same nominal mass but a different elemental formula. tum.de

| Parameter | Value | Source |

|---|---|---|

| Molecular Formula | C₂₇H₄₀O | nih.gov |

| Theoretical Exact Mass | 380.30792 u | nih.gov |

| Typical HRMS Tolerance | < 5 ppm | amazonaws.com |

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the protonated molecule [M+H]⁺ of this compound, m/z 381.31), its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. The fragmentation pattern is a molecular fingerprint that provides significant structural information. researchgate.net

The fragmentation of the this compound ion would be influenced by the stable, conjugated π-system and the charge localization on the carbonyl oxygen. Key fragmentation pathways for sterols typically involve:

Loss of Water: Although less likely from the keto-form compared to a hydroxylated steroid, loss of H₂O can occur.

Loss of Methyl Groups: Sequential loss of the angular methyl groups (CH₃).

Side Chain Cleavage: Fragmentation of the C17-side chain is a common pathway for steroids.

Ring System Fragmentation: Characteristic cleavages within the tetracyclic ring system provide diagnostic ions. For many steroids, cleavages in the B and C rings are common. researchgate.netnih.gov The extended conjugation in this compound would be expected to yield a particularly stable A/B ring fragment.

| Precursor Ion (m/z) | Potential Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

|---|---|---|

| 381.3 ([M+H]⁺) | 363.3 | Loss of H₂O |

| 381.3 ([M+H]⁺) | 366.3 | Loss of CH₃ |

| 381.3 ([M+H]⁺) | 269.2 | Loss of C₈H₁₇ side chain |

| 381.3 ([M+H]⁺) | 147.1 | Characteristic C-ring fragmentation product |

Ion Mobility Spectrometry (IMS) coupled with mass spectrometry adds another dimension of separation. scielo.org.co IMS separates ions in the gas phase based on their size, shape, and charge, quantified as a collision cross-section (CCS). nih.gov This technique is particularly powerful for separating isomers—compounds with the same mass (and formula) but different structures. researchgate.net

For this compound, IMS-MS would be highly valuable for:

Isomer Separation: Distinguishing it from other cholestatrienone isomers, such as Cholesta-4,6,8(14)-trien-3-one, which would have identical masses but different shapes and therefore different drift times or CCS values.

Conformational Studies: Providing insights into the three-dimensional structure of the ion in the gas phase. Different conformers of the same molecule can sometimes be separated by IMS.

Complex Mixture Analysis: Enhancing peak capacity and signal-to-noise when analyzing complex biological or environmental samples by separating the target analyte from matrix interferences prior to mass analysis. encyclopedia.pub PubChem lists a calculated CCS value for the [M+H]⁺ ion of this compound as 17.1 Ų, which can serve as a reference point in experimental studies. nih.gov

Chromatographic Separation Techniques for this compound and Related Compoundsrsc.orgnih.govresearchgate.netresearchgate.net

Chromatographic methods are fundamental to isolating this compound from complex mixtures, a necessary step for accurate quantification and further analysis. rsc.org The choice of technique depends on the polarity of the steroid and the complexity of the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation of steroids. nih.gov For compounds like this compound, reversed-phase HPLC is often the method of choice. oup.comresearchgate.net Method development involves optimizing several parameters to achieve high resolution and sensitivity. researchgate.net

Key HPLC Parameters for Steroid Separation:

| Parameter | Description | Typical Conditions for Steroid Analysis |

| Stationary Phase (Column) | The solid support over which the mobile phase flows. C18 (octadecylsilyl) columns are common for their hydrophobicity. | C18 or C8 reversed-phase columns. nih.gov |

| Mobile Phase | The solvent that moves the sample through the column. A mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typical. | Isocratic or gradient elution with acetonitrile/water or methanol/water mixtures. oup.comresearchgate.net |

| Detection | The method used to detect the compound as it elutes from the column. UV detection is common for conjugated systems like this compound. | UV detection at wavelengths corresponding to the absorbance maxima of the steroid (e.g., 214 nm, 254 nm, 280 nm). oup.comresearchgate.net |

| Flow Rate | The speed at which the mobile phase is pumped through the column. | Typically in the range of 0.5 - 2.0 mL/min. |

| Temperature | Column temperature can be controlled to improve separation efficiency and reproducibility. | Often performed at or slightly above room temperature. |

This table is a generalized representation based on common practices in steroid analysis.

The development of a successful HPLC method requires careful selection of these parameters to ensure adequate separation from other structurally similar steroids that may be present in the sample. nih.gov For instance, a gradient elution, where the mobile phase composition is changed over time, can be effective for separating a wide range of steroids with different polarities in a single run. researchgate.net

Gas Chromatography (GC) is a powerful technique for separating volatile compounds. However, many steroids, including this compound, have low volatility and contain polar functional groups that can lead to poor chromatographic performance. tandfonline.comnih.gov Therefore, derivatization is often a necessary step prior to GC analysis. tandfonline.comacs.org

Common Derivatization Strategies for Steroids in GC:

Silylation: This is the most common method, where active hydrogens (in hydroxyl groups) are replaced with a trimethylsilyl (B98337) (TMS) group. tandfonline.commdpi.com Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used. mdpi.com This process increases volatility and thermal stability. tandfonline.com

Oximation: Ketone groups can be converted to oximes to improve their chromatographic behavior. restek.com

The choice of a high-temperature, low-bleed capillary column, such as one with a 100% dimethylpolysiloxane stationary phase, is also crucial for the successful GC analysis of these high-molecular-weight compounds. restek.com

Supercritical Fluid Chromatography (SFC) offers a valuable alternative to both HPLC and GC for the separation of complex steroid mixtures. nih.gov It utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. tandfonline.comtandfonline.com

Advantages of SFC in Steroid Analysis:

Orthogonal Selectivity: SFC can often separate isomeric steroids that are difficult to resolve by HPLC or GC. nih.gov

Speed: The low viscosity and high diffusivity of supercritical fluids allow for faster separations compared to HPLC. tandfonline.com

Versatility: By manipulating pressure and temperature, the solvent strength of the supercritical fluid can be finely tuned to optimize separation. tandfonline.comresearchgate.net

SFC has demonstrated its potential in endogenous steroid profiling, capable of separating a large number of structurally similar steroids, including isomers. nih.gov

Hyphenated Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysisnih.govresearchgate.net

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry (MS), are the gold standard for the definitive identification and quantification of steroids. thieme-connect.comaustinpublishinggroup.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique provides high chromatographic resolution and generates mass spectra that offer detailed structural information, making it highly specific. thieme-connect.com GC-MS is considered a reference method for steroid analysis. thieme-connect.com The analysis of this compound has been reported using GC-MS. nih.govjeeng.net In many cases, derivatization is required to ensure the compound is volatile enough for GC analysis. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing steroids without the need for derivatization. researchgate.nettandfonline.com It is the method of choice for intact or complex steroids. thieme-connect.com The development of LC-tandem mass spectrometry (LC-MS/MS) has further improved sensitivity and specificity, allowing for high-throughput analysis. researchgate.netthieme-connect.com This technique is increasingly becoming the preferred method in many clinical and research laboratories for steroid analysis. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Structural Insights

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands corresponding to its key structural features. The most prominent band is due to the carbonyl (C=O) group of the ketone. orgchemboulder.com For α,β-unsaturated ketones, this C=O stretching vibration is typically observed in the range of 1685-1666 cm⁻¹. orgchemboulder.com Conjugation with the double bonds in the A-ring lowers the frequency compared to a saturated ketone (which appears around 1715 cm⁻¹). orgchemboulder.commsu.edu The spectrum would also show characteristic C=C stretching vibrations for the conjugated triene system and C-H stretching and bending vibrations. epj-conferences.org

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy and is particularly sensitive to non-polar bonds. researchgate.netunibe.ch It can provide detailed information about the carbon skeleton and conformational features of steroids. nih.gov For this compound, Raman spectroscopy would be useful for characterizing the vibrations of the C=C bonds within the triene system. rsc.orgnih.gov The combination of IR and Raman data allows for a more complete vibrational assignment and structural characterization. nih.gov

Characteristic Vibrational Frequencies for this compound:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Carbonyl (C=O) | Stretch | 1685 - 1666 | IR |

| Alkene (C=C) | Stretch | ~1650 - 1580 | IR, Raman |

| C-H (sp²) | Stretch | >3000 | IR, Raman |

| C-H (sp³) | Stretch | <3000 | IR, Raman |

This table provides expected ranges based on general principles of vibrational spectroscopy for conjugated ketones. orgchemboulder.commsu.eduspectroscopyonline.com

X-ray Crystallography for Absolute Stereochemistry and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry and solid-state conformation. While a specific crystal structure for this compound was not found in the search results, the technique has been widely applied to other steroidal compounds, including other trienones. nih.govacs.org

If a single crystal of this compound were analyzed, X-ray crystallography would provide precise data on:

Bond lengths and angles: Confirming the geometry of the fused ring system and side chain.

Conformation of the rings: Detailing the chair/boat/envelope conformations of the individual rings.

Absolute stereochemistry: Unequivocally establishing the configuration at all chiral centers.

Molecular packing: Revealing how the molecules are arranged in the crystal lattice.

This level of structural detail is invaluable for understanding the molecule's physical properties and its interactions with biological targets. Studies on similar steroidal enones and trienones have utilized X-ray crystallography to confirm structures and explain reaction mechanisms. nih.govresearchgate.netmdpi.com

Biological Activities and Molecular Mechanisms of Cholesta 1,4,6 Trien 3 One Excluding Clinical Human Data

In Vitro Studies on Cellular Models

Research on non-human cellular models has begun to shed light on the diverse biological activities of Cholesta-1,4,6-trien-3-one. These studies are crucial for understanding its fundamental molecular mechanisms.

Effects on Cell Proliferation and Apoptosis in Non-Human Cell Lines

While direct studies on the effect of this compound on cell proliferation and apoptosis in non-human cell lines are not extensively detailed in the provided search results, related compounds offer some insights. For instance, Cholest-4-en-3-one, a structurally similar steroid, has been shown to decrease the viability of breast cancer cell lines MCF-7 and MDA-MB-231. nih.govnih.gov This effect is linked to its role as a ligand for Liver X Receptors (LXR), which, when activated, can disrupt membrane rafts and inhibit cell migration. nih.govnih.gov Further investigation is needed to determine if this compound exhibits similar cytostatic or pro-apoptotic activities in various non-human cell models.

Modulation of Gene Expression and Protein Synthesis Pathways

The influence of this compound on gene expression and protein synthesis is an area of active investigation. The process of protein synthesis itself is a complex cascade, beginning with the transcription of DNA into messenger RNA (mRNA) and culminating in the translation of mRNA into functional proteins. ozbiosciences.com Steroids can modulate these pathways at multiple levels.

Studies on the related compound, Cholest-4-en-3-one, have demonstrated its ability to alter gene expression. In macrophage-differentiated THP-1 cells, it significantly increased the mRNA expression of LXR and its target genes, including ABCA1, ABCG1, and APOE. nih.gov In breast cancer cells, it was found to decrease the mRNA expression of enzymes involved in lipogenesis and cholesterol synthesis, such as ACC1, FASN, SCD1, and HMGCR, while increasing the expression of the cholesterol transporters ABCG1 and ABCA1. nih.govnih.gov These findings highlight the potential for steroids like this compound to exert their biological effects through the regulation of specific gene networks. The process of gene expression leading to protein synthesis involves several key steps: transcription, mRNA processing, translation, and post-translational modifications. ozbiosciences.com

Receptor Binding and Ligand-Target Interactions (e.g., Steroid Receptors, Membrane Receptors)

This compound and its analogs are known to interact with various receptors. In the octocoral cnidarian Dendronephthya studeri, Cholesta-1,4,22-trien-3-one has been identified, and it is hypothesized that such dienones are precursors to A-ring aromatic steroids. nih.gov One of these aromatized steroids from Dendronephthya studeri has been shown to bind to an ancestral steroid receptor, albeit with low affinity. nih.gov This suggests a potential role for these compounds in signaling pathways mediated by nuclear receptors in invertebrates. nih.gov

Furthermore, the related compound Cholest-4-en-3-one acts as a ligand for Liver X Receptors (LXR), influencing lipid metabolism and cell viability in breast cancer cells. nih.govnih.gov The discovery of membrane progestin receptors (mPRs), which are G protein-coupled receptors, has expanded the understanding of steroid signaling beyond the classical nuclear receptor model. oup.com These receptors can initiate rapid, non-genomic hormonal responses. oup.com While direct binding data for this compound to these specific receptors is not available, the existing research on similar compounds suggests it may interact with a range of steroid and membrane receptors.

Enzymatic Modulation by this compound and its Precursors/Metabolites

The enzymatic activities related to this compound are critical to its function and metabolism. This includes its role as a substrate, inhibitor, or activator of various enzymes, particularly those involved in steroidogenesis and xenobiotic metabolism.

Inhibition or Activation of Specific Steroidogenic Enzymes (e.g., Aromatase Inhibition)

A key enzymatic activity associated with triene-structured steroids is the inhibition of aromatase (CYP19A1), the enzyme responsible for converting androgens to estrogens. Androsta-1,4,6-triene-3,17-dione (ATD), a structurally related compound, is a potent and irreversible inhibitor of aromatase. ebi.ac.ukwikipedia.org It permanently binds to and inactivates the enzyme, thereby blocking estrogen synthesis. ebi.ac.ukwikipedia.org ATD has been shown to cause a time-dependent loss of aromatase activity in rat ovarian microsomes in vitro and inhibit ovarian aromatase in vivo. ebi.ac.uk

While direct studies on this compound as an aromatase inhibitor are limited in the provided results, the activity of ATD suggests that the 1,4,6-trien-3-one moiety is crucial for this inhibitory function. Further research is warranted to characterize the specific inhibitory profile of this compound against aromatase and other steroidogenic enzymes.

The table below summarizes the inhibitory activity of a related compound against aromatase.

| Compound | Enzyme | Activity | Ki Value |

| Androsta-1,4,6-triene-3,17-dione | Aromatase | Inhibitor | 0.18 µM |

Data sourced from TargetMol targetmol.com

Interaction with Cytochrome P450 Enzymes

Cytochrome P450 (CYP) enzymes are a superfamily of proteins that play a central role in the metabolism of a wide variety of endogenous and exogenous compounds, including steroids. fda.gov The interaction of this compound and its precursors with CYP enzymes is multifaceted.

In the context of cholesterol metabolism in Mycobacterium tuberculosis, CYP125A1 and CYP142A1 are involved in the oxidation of the steroid side-chain. nih.gov The precursor, Cholest-4-en-3-one, binds as a Type I ligand to the active site of these enzymes. nih.gov

Furthermore, the enzyme Cholest-4-en-3-one-Δ1-dehydrogenase, a flavoprotein from the bacterium Sterolibacterium denitrificans, catalyzes the Δ1-desaturation of Cholest-4-en-3-one to produce Cholesta-1,4-dien-3-one (B1207908). researchgate.net This enzyme can also oxidize other steroids, indicating a degree of substrate promiscuity. researchgate.net

The table below details the interaction of a precursor of this compound with bacterial Cytochrome P450 enzymes.

| Compound | Enzyme | Interaction Type |

| Cholest-4-en-3-one | CYP125A1 | Type I Ligand Binding |

| Cholest-4-en-3-one | CYP142A1 | Type I Ligand Binding |

Data derived from studies on Mycobacterium tuberculosis. nih.gov

In Vivo Studies in Non-Human Animal Models and Model Organisms

The biological relevance of this compound extends to its effects observed in various non-human animal models. These in vivo studies provide crucial insights into its physiological and molecular impacts within complex biological systems.

Impact on Hormonal Regulation in Vertebrate and Invertebrate Models (e.g., Ecdysteroid biosynthesis)

In invertebrates, particularly insects, this compound is recognized as an intermediate in the synthetic pathway of 7-dehydrocholesterol (B119134), a precursor to ecdysteroids. liverpool.ac.uk Ecdysteroids are steroid hormones that govern critical developmental processes such as molting and metamorphosis. The conversion of cholesterol to ecdysone (B1671078) involves a series of enzymatic steps, and this compound has been identified as a step in a synthetic route to produce radiolabelled 7-dehydrocholesterol for studying ecdysteroid biosynthesis. liverpool.ac.uk Research on insect species like Locusta migratoria and Spodoptera littoralis has explored the intricate pathways of ecdysteroid synthesis, where intermediates derived from cholesterol are crucial. liverpool.ac.uk

In vertebrate models, the direct impact on hormonal regulation is less defined. However, the metabolism of related compounds like cholesta-4,6-dien-3-one (B116434) has been studied in tissues such as the liver, adrenals, and brain, suggesting its potential interaction with steroid metabolic pathways in these organs. hmdb.ca

Effects on Physiological Processes in Experimental Animal Systems

The physiological effects of this compound and its analogs have been investigated in various experimental animal systems. For example, the related compound cholest-4-en-3-one, a cholesterol metabolite produced by gut microbiota, has been shown to alleviate hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia in obese, diabetic db/db mice. mdpi.com This suggests a potential role for such steroid derivatives in modulating lipid metabolism and glucose homeostasis.

In the context of invertebrate physiology, the role of this compound as a precursor in ecdysteroid biosynthesis directly ties it to the regulation of developmental timing and progression in insects. liverpool.ac.uk Disruptions in this pathway can lead to developmental arrest or abnormalities.

The broader physiological relevance of such compounds is underscored by the use of animal models in biomedical research to understand complex biological processes and for the preclinical evaluation of new drugs. facellitate.com

Molecular Mechanisms of Action in Non-Human Biological Systems

The molecular mechanisms underlying the actions of this compound and related compounds are multifaceted. In insects, its role as an intermediate in the ecdysteroid pathway is a key mechanism. liverpool.ac.uk The conversion of dietary cholesterol into ecdysone is a complex process involving multiple enzymatic reactions, and the structural features of intermediates like this compound are critical for their recognition and processing by the relevant enzymes. mdpi.com

In other biological systems, the mechanisms can be different. For instance, some steroid derivatives have been shown to interact with specific cellular targets. Cholest-4-en-3-one is a substrate for the enzyme cholest-4-en-3-one-Δ1-dehydrogenase, which is involved in anoxic cholesterol metabolism in bacteria. nih.govresearchgate.netnih.gov This enzyme catalyzes the desaturation of cholest-4-en-3-one to form cholesta-1,4-dien-3-one. nih.govresearchgate.netnih.gov

Anti-inflammatory or Immunomodulatory Effects in Pre-Clinical Models

While direct studies on the anti-inflammatory or immunomodulatory effects of this compound are limited, research on structurally related compounds provides some insights. For example, ergosta-4,6,8(14),22-tetraen-3-one (B108213), a compound isolated from the mushroom Polyporus umbellatus, has demonstrated immunomodulatory properties. researchgate.net Furthermore, other steroidal compounds have been shown to modulate inflammatory pathways. For instance, some plant-derived sterols can down-regulate pro-inflammatory cytokines. Conversely, pentalinonsterol (cholest-4,20,24-trien-3-one) has been shown to enhance the activity of phospholipase A2 and the production of TNF-α in bone marrow-derived macrophages, indicating that not all plant sterols have anti-inflammatory effects. mdpi.com

Antimicrobial or Antiparasitic Activities in Research Settings

Several studies have highlighted the antimicrobial and antiparasitic potential of steroidal compounds, including those structurally similar to this compound.

In the realm of antiparasitic research, sterols isolated from the plant Pentalinon andrieuxii, such as pentalinonsterol (cholest-4,20,24-trien-3-one), have demonstrated significant antileishmanial activity against Leishmania mexicana. nih.gov Another related compound, cholest-4-en-3-one, also exhibited potent activity against amastigotes of L. mexicana. nih.gov Furthermore, inhibitors of sterol biosynthesis, which can lead to the accumulation of intermediates, have shown potent activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. pnas.orgconicet.gov.arplos.org

Regarding antimicrobial activity, ethanolic extracts of Calotropis procera leaves, which contain various steroidal compounds including cholesta-4,6-dien-3β-ol, have shown significant antimicrobial activity against bacteria like Escherichia coli and Staphylococcus aureus. jocpr.com Similarly, ergosta-4,6,8(14),22-tetraen-3-one has exhibited antimicrobial activity against E. coli, S. aureus, and Bacillus subtilis. researchgate.net An extract from the endophytic fungus Aspergillus niger strain SH3 contained a compound identified as 1',1'.Dicarboxy.1á,2á.dihydro.3'H.cycloprop liverpool.ac.ukcore.ac.ukcholesta.1,4,6.trien.3.one, which was part of a mixture showing antimicrobial activity. nih.gov

Role in Plant Physiology or Microorganism Function

In microorganisms, this compound can be a product of steroid metabolism. For example, the thermophilic actinobacterium Saccharopolyspora hirsuta can convert various steroids, and its metabolic pathways involve intermediates like cholesta-1,4-dien-3-one. mdpi.com This bacterium can fully degrade cholesterol, and cholesta-1,4-dien-3-one is one of the identified intermediates in this process. mdpi.commdpi.com The bacterium Sterolibacterium denitrificans utilizes cholest-4-en-3-one as a substrate for cholest-4-en-3-one-Δ1-dehydrogenase, producing cholesta-1,4-dien-3-one as part of its anoxic cholesterol metabolism. nih.govresearchgate.netnih.gov

The presence of related steroidal compounds has been identified in various plants. For instance, an ethanolic extract of Calotropis procera leaves was found to contain cholesta-4,6-dien-3β-ol. jocpr.com Additionally, a compound with a similar cholestane (B1235564) skeleton, 1',1'.Dicarboxy.1á,2á.dihydro.3'H.cycloprop liverpool.ac.ukcore.ac.ukcholesta.1,4,6.trien.3.one, was detected in an extract from the endophytic fungus Aspergillus niger. nih.gov

Table of Research Findings for this compound and Related Compounds

| Compound/Extract | Model Organism/System | Biological Activity/Role | Research Focus |

| This compound | Locusta migratoria, Spodoptera littoralis | Intermediate in ecdysteroid biosynthesis | Insect hormonal regulation liverpool.ac.uk |

| 1',1'.Dicarboxy.1á,2á.dihydro.3'H.cycloprop liverpool.ac.ukcore.ac.ukcholesta.1,4,6.trien.3.one | Aspergillus niger (endophytic fungus) | Component of an extract with antimicrobial activity | Antimicrobial compounds from fungi nih.gov |

| Cholest-4-en-3-one | db/db mice | Alleviates hyperlipidemia, hepatic cholesterol accumulation, and hyperinsulinemia | Metabolic disorders mdpi.com |

| Cholest-4-en-3-one | Leishmania mexicana | Antiparasitic (antileishmanial) | Antiparasitic drug discovery nih.gov |

| Cholest-4-en-3-one | Sterolibacterium denitrificans | Substrate for cholest-4-en-3-one-Δ1-dehydrogenase | Bacterial cholesterol metabolism nih.govresearchgate.netnih.gov |

| Pentalinonsterol (cholest-4,20,24-trien-3-one) | Leishmania mexicana | Antiparasitic (antileishmanial) | Antiparasitic drug discovery nih.gov |

| Pentalinonsterol (cholest-4,20,24-trien-3-one) | Murine bone marrow-derived macrophages | Enhances phospholipase A2 activity and TNF-α production | Immunomodulatory effects of plant sterols mdpi.com |

| Ergosta-4,6,8(14),22-tetraen-3-one | Polyporus umbellatus (mushroom) | Immunomodulatory and antimicrobial | Bioactive compounds from fungi researchgate.net |

| Cholesta-4,6-dien-3β-ol | Calotropis procera (plant) | Component of an extract with antimicrobial activity | Antimicrobial compounds from plants jocpr.com |

Chemical Derivatization and Analogue Synthesis of Cholesta 1,4,6 Trien 3 One

Design Principles for Cholesta-1,4,6-trien-3-one Analogues and Derivatives

The design of analogues and derivatives of this compound is rooted in the principles of medicinal chemistry, which seek to enhance therapeutic properties while minimizing undesirable effects. These design strategies often involve modifications to the steroid's core structure to influence its interaction with biological targets. Key approaches include homologous variations, the introduction of isosteres, and the transformation of ring systems. wiley-vch.de

Structure-activity relationship (SAR) studies are fundamental to this design process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify the key structural features required for a desired effect. This iterative process of design, synthesis, and testing allows for the rational development of more potent and selective analogues.

Synthetic Methodologies for Structure-Activity Relationship (SAR) Studies

The synthesis of a diverse library of this compound analogues is essential for comprehensive SAR studies. These synthetic efforts typically focus on three main areas: modifications to the steroid ring system, functionalization of the side chain, and the introduction of heteroatoms or extended conjugated systems.

Modifications to the Steroid Ring System

Modifications to the A, B, C, and D rings of the this compound scaffold can significantly impact its biological activity. A common modification is the chemoselective reduction of the 3-keto group, which can lead to the formation of various stereoisomeric alcohols. nih.gov The choice of reducing agent plays a crucial role in determining the stereochemical outcome of this reaction. For example, reduction with sodium borohydride (B1222165) (NaBH₄) typically yields the 3β-hydroxy derivative, while bulkier reducing agents like L-Selectride® can favor the formation of the 3α-hydroxy epimer. nih.gov

| Starting Material | Reagent(s) | Key Modification | Product(s) | Reference(s) |

| This compound | NaBH₄ | Reduction of 3-keto group | 4,6-Cholestadien-3β-ol | nih.gov |

| This compound | L-Selectride® | Stereoselective reduction of 3-keto group | 4,6-Cholestadien-3α-ol | nih.gov |

| This compound | t-BuOK, DMSO; then Ca(BH₄)₂ | Deconjugation and reduction | 3β-Hydroxy-cholesta-1,5,7-triene | arkat-usa.org |

| This compound | Acetic anhydride (B1165640), acetyl chloride, pyridine | Enol acetylation | 3-Acetoxy-cholesta-1,3,5,7-tetraene | google.com |

Functionalization of Side Chains of this compound

The C-17 side chain of this compound presents another key site for chemical modification to explore its impact on biological function. Research has shown that the introduction of polar functional groups, such as hydroxyl or carboxylic acid moieties, can significantly alter the properties of the steroid.

For example, the synthesis of 26-hydroxycholest-4-en-3-one (B98386) and the corresponding 3-oxo-cholest-4-en-26-oic acid have been reported as products of cholesterol bioconversion. nih.govnih.gov These transformations highlight the accessibility of the terminal positions of the side chain for oxidation. Similar enzymatic or chemical strategies can be envisioned for the side-chain functionalization of this compound. The introduction of a hydroxyl group at C-25 has also been a focus of synthetic efforts, often as a precursor to other biologically important steroids. nih.gov

The general approach to side-chain modification often involves the degradation of the existing side chain to a key intermediate, such as a C-17 ketone, followed by the stereocontrolled construction of a new side chain. nih.govacs.org This allows for the introduction of a wide variety of functionalities and the exploration of the influence of side-chain length and polarity on biological activity.

| Parent Compound | Modification | Resulting Functional Group(s) | Example Product(s) | Reference(s) |

| Cholestane (B1235564) skeleton | Side-chain oxidation | Hydroxyl, Carboxylic acid | 26-Hydroxycholest-4-en-3-one, 3-Oxo-cholest-4-en-26-oic acid | nih.govnih.gov |

| Cholestane skeleton | C-25 hydroxylation | Hydroxyl | 25-Hydroxycholesterol derivatives | nih.gov |

Introduction of Heteroatoms and Conjugate Systems

Furthermore, extending the conjugated π-system of this compound can lead to compounds with interesting photophysical properties, such as fluorescence. These fluorescent analogues are valuable tools for studying steroid-protein interactions and cellular trafficking. For example, the synthesis of fluorescent 4,6,8(14)-trien-3-one steroids has been achieved via 3-alkoxy-3,5,7-triene intermediates. These compounds, with their extended conjugation, often exhibit red-shifted absorption and emission spectra compared to the parent molecule.

Preparation of Labeled this compound Derivatives for Research (e.g., Tritium (B154650) labeling)

The synthesis of isotopically labeled derivatives of this compound, particularly with tritium (³H), is crucial for a variety of research applications, including metabolic studies, receptor binding assays, and autoradiography. mdpi.com The high specific activity of tritiated compounds allows for their sensitive detection and quantification in biological systems. nih.gov

One synthetic pathway for preparing high specific activity tritiated compounds proceeds through this compound. liverpool.ac.uk This pathway involves the conversion of cholesterol to this compound, which is then isomerized to cholesta-1,5,7-trien-3-one. Subsequent reduction yields cholesta-1,5,7-trien-3β-ol, which can then be tritiated at the C1-C2 double bond. liverpool.ac.uk

Another common method for introducing a tritium label is through the reduction of a ketone with a tritiated reducing agent, such as sodium borotritide (NaB³H₄). iaea.org This approach can be used to introduce a tritium atom at the 3-position of the steroid nucleus. The resulting tritiated alcohol can then be used in various biological assays. The choice of labeling strategy depends on the desired position of the label and the required specific activity.

Stereochemical Control in Analogue Synthesis

The stereochemistry of a steroid molecule is critical for its biological activity, as stereoisomers can have vastly different affinities for their biological targets. Therefore, controlling the stereochemical outcome of synthetic reactions is of paramount importance in the preparation of this compound analogues.

A key area where stereochemical control is crucial is in the reduction of the 3-keto group. As mentioned previously, the choice of reducing agent can selectively produce either the 3α- or 3β-hydroxy epimer. nih.gov For instance, the use of sterically hindered hydride reagents, such as L-Selectride®, can favor attack from the less hindered α-face, leading to the 3α-alcohol. Conversely, less hindered reagents like sodium borohydride tend to attack from the β-face, yielding the 3β-alcohol. nih.gov

Stereocontrol is also critical in the functionalization and construction of the C-17 side chain. Various strategies have been developed to control the stereochemistry at C-20 and other chiral centers in the side chain, often involving the use of chiral auxiliaries or stereoselective reactions. nih.gov For example, organopalladium chemistry has been employed for the stereocontrolled synthesis of steroid side chains. acs.org These methods are essential for producing enantiomerically pure analogues for biological evaluation, as different stereoisomers can exhibit distinct biological activities.

Characterization of Novel this compound Derivatives

The structural elucidation and confirmation of novel derivatives synthesized from this compound are accomplished using a combination of modern spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and stereochemistry of the new compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for characterizing these derivatives.

¹H NMR: Proton NMR provides information about the chemical environment of hydrogen atoms in the molecule. For instance, the signals for olefinic protons (typically in the δ 5.2–6.5 ppm range) are diagnostic for the position and configuration of double bonds. mdpi.com Specific coupling patterns and chemical shifts can confirm the stereochemistry of substituents, such as the α or β orientation of a hydroxyl group at C-3. nih.gov

¹³C NMR: Carbon NMR is used to identify all carbon atoms in the steroid skeleton, including the carbonyl carbon (C-3) and the sp²-hybridized carbons of the double bonds. researchgate.net

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are used to establish connectivity between protons and their spatial proximity, which is crucial for assigning complex structures and stereochemistry, as demonstrated in the characterization of ethoxy derivatives of cholestatrienol. mdpi.com

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of the synthesized derivatives.

Electron Ionization (EI-MS): This technique provides a molecular ion peak (M⁺) and a characteristic fragmentation pattern that can serve as a fingerprint for the compound. nist.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique is used to separate components of a reaction mixture and identify them based on their mass spectra. nih.govosti.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the conversion of the C-3 ketone in this compound to a hydroxyl group in its reduced derivatives is confirmed by the disappearance of the strong carbonyl (C=O) absorption band (around 1685 cm⁻¹) and the appearance of a broad hydroxyl (O-H) stretch. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is particularly useful for analyzing the conjugated π-electron systems in these steroids. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are characteristic of the extent and geometry of the conjugated double bond system. For example, this compound exhibits a characteristic λmax at approximately 300 nm. oup.com Changes in this value upon derivatization provide evidence for modifications to the conjugated system. rsc.org

X-ray Crystallography: For crystalline derivatives, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule. researchgate.net This technique has been used to confirm the structures of complex photoproducts derived from related cholestatrienes, providing absolute stereochemical details. mdpi.com

| Analytical Technique | Information Provided | Example Application | Reference |

|---|---|---|---|

| ¹H NMR Spectroscopy | Identifies proton environments, stereochemistry, and position of double bonds. | Distinguishing between 3α- and 3β-hydroxy isomers. | nih.gov |

| Mass Spectrometry (MS) | Determines molecular weight and fragmentation patterns. | Confirming the molecular formula of 4,6-cholestadien-3-one. | nist.gov |

| Infrared (IR) Spectroscopy | Detects the presence of functional groups like C=O and O-H. | Confirming the reduction of the ketone in this compound. | researchgate.net |

| UV-Vis Spectroscopy | Analyzes the conjugated double bond system. | Observing the shift in λmax after chlorination. | rsc.org |

| X-ray Crystallography | Provides the absolute 3D molecular structure. | Determining the structure of diene photoproducts. | mdpi.com |

Computational and Theoretical Studies on Cholesta 1,4,6 Trien 3 One

Molecular Modeling and Dynamics Simulations of Cholesta-1,4,6-trien-3-one

Molecular modeling and dynamics simulations serve as powerful tools to investigate the behavior of steroidal compounds like this compound at an atomic level. These computational methods provide insights into the molecule's structural flexibility, its preferred shapes, and its interactions with biological systems.

Conformational Analysis and Energy Landscapes

The three-dimensional structure of this compound is not static; it possesses a degree of flexibility, particularly within its steroidal rings and aliphatic side chain. Conformational analysis is the study of the different spatial arrangements, or conformers, that the molecule can adopt and their corresponding energy levels.

Ring A and B Conformation: The conjugated system in the A and B rings imposes a degree of planarity. Ring A, with double bonds at C1-C2 and the C3-ketone, and Ring B, with conjugated double bonds at C4-C5 and C6-C7, will favor conformations that maximize the overlap of p-orbitals. Molecular simulations of related corticosteroids show that the flexibility of Ring A is crucial for glucocorticoid action, with more rigid rings often correlating with higher potency. nih.govresearchgate.net In this compound, the cross-conjugated system involving the C3-ketone and the C4=C5-C6=C7 diene creates a relatively flat and rigid A/B ring system. rsc.org

Ring C and D Conformation: Ring C, a cyclohexane (B81311) ring, and Ring D, a cyclopentane (B165970) ring, typically adopt stable chair and envelope conformations, respectively. nih.gov Molecular dynamics simulations on other corticosteroids have demonstrated that Ring C can exhibit flexibility, transitioning between chair, boat, and twist forms, which can be critical for mineralocorticoid activity. nih.govresearchgate.net

Energy Landscapes: By employing computational methods like molecular mechanics, researchers can calculate the potential energy of thousands of possible conformers. researchgate.net Plotting these energies creates an energy landscape, which maps the stable, low-energy conformations and the energy barriers required to transition between them. For this compound, the global minimum energy conformation would represent its most stable three-dimensional shape, which is influenced by factors like steric hindrance between axial substituents and the electronic effects of the trienone system. researchgate.netresearchgate.net

| Structural Feature | Primary Influence on Conformation | Expected Conformational State |

|---|---|---|

| A/B Ring Trienone System | Imposes planarity to maximize π-orbital overlap of the conjugated system. | Relatively rigid and flattened half-chair/sofa conformations. |

| C-Ring | Maintains the standard steroid backbone structure. | Typically a stable chair conformation, though some flexibility is possible. nih.gov |

| D-Ring | Connects to the C-17 side chain. | Typically a stable envelope or half-chair conformation. |

| C-17 Aliphatic Side Chain | Possesses rotational freedom around its single bonds. | Multiple low-energy rotamers possible, contributing to overall molecular flexibility. |

Protein-Ligand Docking Studies with Molecular Targets

Molecular docking is a computational technique used to predict how a small molecule (a ligand), such as this compound, binds to the active site of a macromolecular target, typically a protein. bond.edu.aumdpi.com This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action. nih.govmdpi.com

While specific docking studies targeting this compound are not extensively documented in the literature, the methodology is widely applied to similar steroidal compounds to explore their biological activities. nih.govnih.gov Steroids are known to interact with a variety of protein targets, including nuclear receptors, enzymes, and transport proteins like serum albumin. nih.govjksus.org

Potential Molecular Targets and Docking Approach:

Enzymes: A related compound, 4,6-Cholestadien-3-ol, has been shown to inhibit BACE1, an enzyme implicated in Alzheimer's disease. Given the structural similarity, this compound could be computationally docked into the active site of enzymes like steroid 5α-reductase or aromatase to predict its binding affinity and inhibitory potential. acs.org Docking simulations would reveal key interactions, such as hydrogen bonds (though this compound is a hydrogen bond acceptor only, via its carbonyl oxygen) and hydrophobic contacts, that stabilize the ligand-protein complex. nih.govresearchgate.net

Nuclear Receptors: Steroids often exert their effects by binding to nuclear receptors (e.g., androgen receptor, glucocorticoid receptor). Docking simulations can predict the binding mode of this compound within the ligand-binding domain of these receptors, helping to rationalize potential agonist or antagonist activity. bond.edu.au

Transport Proteins: The interaction of steroids with transport proteins like human serum albumin (HSA) can be modeled to understand their pharmacokinetics. Docking studies on other steroidal ketones with HSA have identified specific binding pockets and the amino acid residues involved in the interaction. mdpi.comjksus.org

The docking process involves generating multiple possible binding poses of the ligand within the protein's active site and scoring them based on a function that estimates binding energy. The results can guide further experimental validation and the design of more potent analogues. mdpi.comresearchgate.net

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful framework for investigating the electronic properties of molecules. researchgate.netuni-muenchen.de These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, offering deep insights into molecular structure, stability, and reactivity that complement experimental findings. researchgate.netmongoliajol.info For this compound, DFT can be used to calculate its optimized geometry, electronic properties, and predict its spectroscopic behavior. nih.govd-nb.info

HOMO-LUMO Analysis and Electrostatic Potentials

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry that explains reactivity based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.compearson.comlibretexts.org

HOMO and LUMO: The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital to which a molecule is most likely to accept electrons, acting as an electrophile. youtube.com In this compound, the extended π-conjugated system of the trienone is expected to be the primary location of both the HOMO and LUMO. Delocalization raises the energy of the HOMO and lowers the energy of the LUMO compared to non-conjugated systems. rsc.orgnumberanalytics.com

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com This gap also corresponds to the lowest energy electronic transition, which can be correlated with the molecule's absorption of UV-visible light. libretexts.org

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across a molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, the MEP map would show a region of high negative potential around the carbonyl oxygen, identifying it as a primary site for electrophilic attack and hydrogen bond acceptance. The delocalized π-system and the hydrocarbon skeleton would constitute regions of neutral or slightly positive potential.

| Parameter | Definition | Significance for Reactivity |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability; higher energy means a better nucleophile. numberanalytics.com |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability; lower energy means a better electrophile. numberanalytics.com |

| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | A small gap implies high chemical reactivity and polarizability. numberanalytics.com |

| Ionization Potential (I) | ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | A measure of the power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution; related to the HOMO-LUMO gap. mongoliajol.info |

Prediction of Spectroscopic Properties

Quantum chemical methods are highly effective for predicting the spectroscopic properties of molecules, which can be used to validate experimental data or to aid in structure elucidation. researchgate.netd-nb.info

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of organic molecules with a high degree of accuracy. nih.govarxiv.org The process involves first finding the lowest energy conformer of the molecule, then performing a single-point NMR calculation. nih.gov The calculated magnetic shielding tensors are then converted into chemical shifts, which can be compared with experimental spectra. For complex molecules like steroids, these predictions are invaluable for assigning specific signals to the correct atoms. Recent advances have improved accuracy by accounting for multiple conformational isomers and solvent effects. d-nb.info

Vibrational (IR and Raman) Spectroscopy: DFT calculations can compute the vibrational frequencies and intensities of a molecule. researchgate.net These theoretical frequencies correspond to the stretching and bending modes of the chemical bonds and can be directly compared to experimental Infrared (IR) and Raman spectra. This comparison helps to confirm the presence of specific functional groups, such as the C=O and C=C bonds of the trienone system in this compound.

Electronic (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is used to calculate the energies of electronic excitations. researchgate.net The results can predict the wavelength of maximum absorption (λmax) in a UV-Vis spectrum, which for this compound would be dominated by the π → π* transition of its extensive conjugated system. libretexts.org

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a statistically significant correlation between the chemical structures of a series of compounds and their biological activity. mdpi.comresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules and streamlining the drug discovery process. drugdesign.org

While no specific QSAR studies focusing on this compound analogues are prominently reported, the methodology has been successfully applied to many classes of steroids, including anabolic steroids and 5α-reductase inhibitors. acs.orgresearchgate.net

The QSAR Methodology for Steroid Analogues:

Data Set Selection: A QSAR study begins with a set of structurally related compounds (analogues) with experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition). mdpi.com For this compound, analogues could be created by modifying the C-17 side chain, or by adding various substituents (e.g., methyl, halogen) to the steroid nucleus.

Descriptor Calculation: For each analogue in the series, a wide range of numerical parameters, known as molecular descriptors, are calculated. These descriptors quantify different aspects of the molecule's physicochemical properties.

Model Development and Validation: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical model is developed that relates a selection of descriptors to the observed biological activity. researchgate.net The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. drugdesign.org

| Descriptor Class | Examples | Information Encoded |

|---|---|---|

| Constitutional/2D | Molecular Weight, Number of Rotatable Bonds, Atom Counts | Basic molecular composition and connectivity. |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Describes molecular shape and branching in 2D. |

| Geometrical/3D | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Quantifies the 3D shape and size of the molecule. drugdesign.org |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Atomic Charges | Describes the electronic distribution and reactivity. researchgate.net |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures the lipophilicity of the molecule, crucial for membrane permeability. drugdesign.org |

| Steric | Molar Refractivity (MR), Sterimol Parameters | Quantifies the steric bulk of substituents. drugdesign.org |

A successful QSAR model for analogues of this compound would provide valuable insights into which structural features are essential for a specific biological activity, such as identifying that a bulky, lipophilic side chain enhances activity while a polar group on the A-ring diminishes it. This information is critical for the rational design of new, potentially therapeutic agents. nih.gov

De Novo Ligand Design Approaches Utilizing this compound Scaffolds